Fluphenazine-d8: A Comprehensive Technical Overview of its Physicochemical Properties
Fluphenazine-d8: A Comprehensive Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine-d8 is the deuterium-labeled analogue of Fluphenazine, a potent typical antipsychotic medication belonging to the phenothiazine class. It is primarily utilized as an internal standard in pharmacokinetic studies and therapeutic drug monitoring of Fluphenazine, owing to its nearly identical chemical properties to the parent drug but distinct mass spectrometric signature. The incorporation of deuterium atoms provides a stable isotopic label without significantly altering the biological activity, making it an invaluable tool for quantitative analysis by mass spectrometry (GC-MS or LC-MS). This document provides an in-depth guide to the core physicochemical properties of Fluphenazine-d8, with a focus on its dihydrochloride salt, which is a common form.
Physicochemical Properties of Fluphenazine-d8 Dihydrochloride
The quantitative physicochemical data for Fluphenazine-d8 dihydrochloride are summarized in the table below. It is important to note that while some data is specific to the deuterated form, other properties are often reported for the non-deuterated parent compound, Fluphenazine, and are considered to be very close approximations.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₀D₈Cl₂F₃N₃OS | [1][2] |
| Molecular Weight | 518.49 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility (non-d8) | Soluble in DMSO, Ethanol (28 mg/mL), and Water (92 mg/mL) | [4][5] |
| Melting Point (non-d8) | 235-237 °C (dihydrochloride salt) | [6] |
| pKa (non-d8) | Strongest Basic: 7.81 (Predicted) | [7] |
| LogP (non-d8) | 4.4 (Predicted) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols relevant to the determination of the physicochemical properties and the use of Fluphenazine-d8.
Synthesis of Deuterated Fluphenazine
The synthesis of deuterium-labeled Fluphenazine can be achieved through various routes. One common method involves the use of lithium aluminum deuteride as a reducing agent to introduce deuterium atoms into the propylpiperazine side chain of a suitable precursor.
Example Protocol for introducing four deuterium atoms:
-
A key intermediate, 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine, is synthesized.
-
This intermediate is then reduced using lithium aluminum deuteride (LiAlD₄).
-
The reduction process incorporates four deuterium atoms into the piperazine ring, yielding d4-labeled N-deshydroxyethyl fluphenazine.
-
Subsequent chemical modifications can be performed to yield the final Fluphenazine-d8 product.
-
The isotopic purity of the final product is typically confirmed by mass spectrometry.[1][8]
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of an active pharmaceutical ingredient (API) is a critical parameter. The shake-flask method is a standard protocol for this determination.[6][9][10]
-
Preparation: An excess amount of the solid API (Fluphenazine-d8) is added to a series of flasks containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological range.[10]
-
Equilibration: The flasks are sealed and agitated in a constant temperature bath (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Sample Processing: After equilibration, the solutions are filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove the undissolved solid.
-
Quantification: The concentration of the dissolved Fluphenazine-d8 in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Analysis: The experiment is performed in triplicate at each pH condition to ensure accuracy. The API is considered highly soluble if the highest therapeutic dose is soluble in 250 mL or less of the aqueous media.[10]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs like Fluphenazine, it influences solubility and absorption.
-
Sample Preparation: A precise amount of Fluphenazine is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds, with a known ionic strength maintained by an electrolyte like KCl.[11][12]
-
Titration: The solution is placed in a temperature-controlled vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa of the ionizable group. The experiment is repeated multiple times to ensure reproducibility.[13]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Fluphenazine-d8 is an ideal internal standard for the quantification of Fluphenazine in biological matrices.
-
Sample Preparation: To a known volume of the biological sample (e.g., plasma or serum), a precise amount of Fluphenazine-d8 internal standard is added. Proteins are then precipitated using a solvent like acetonitrile. The sample is vortexed and centrifuged.[14]
-
Chromatographic Separation: The supernatant is transferred to an autosampler vial and a small volume is injected into an HPLC or UPLC system. The analytes are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a modifier like formic acid.[14][15]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fluphenazine and Fluphenazine-d8 are monitored for selective and sensitive detection.[14][16]
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Fluphenazine to the peak area of Fluphenazine-d8 against the concentration of Fluphenazine standards. The concentration of Fluphenazine in the unknown sample is then determined from this curve.
Mandatory Visualizations
Signaling Pathway of Fluphenazine
Fluphenazine primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.
References
- 1. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 4. bbrc.in [bbrc.in]
- 5. iaeng.org [iaeng.org]
- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
